molecular formula C19H14O2 B1197561 NSC 400770 CAS No. 5623-46-1

NSC 400770

Cat. No.: B1197561
CAS No.: 5623-46-1
M. Wt: 274.3 g/mol
InChI Key: IURCXIQRULDEEY-UHFFFAOYSA-N
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Description

NSC 400770 is a compound cataloged in the National Cancer Institute (NCI) chemical library, identified during a screening study for antimicrobial activity . The compound was tested against a panel of bacterial strains, including Staphylococcus aureus (SA), methicillin-resistant S. aureus (MRSA), Enterococcus faecium (VRE), Acinetobacter baumannii (AB), Klebsiella pneumoniae (KP), Pseudomonas aeruginosa (PA), and Escherichia coli (EC).

Properties

CAS No.

5623-46-1

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)phenyl]-phenylmethanone

InChI

InChI=1S/C19H14O2/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13,20H

InChI Key

IURCXIQRULDEEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O

Other CAS No.

5623-46-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 400770 typically involves the reaction of 4-phenylpiperidine with a fluorinating agent. One common method includes the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of 4-Fluoro-4-phenylpiperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

NSC 400770 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom and formation of the corresponding hydrocarbon.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

NSC 400770 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Studied for its potential effects on neural pathways and neurotransmitter systems. It is used in the development of new pharmacological agents targeting neurological disorders.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and other mental health disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of NSC 400770 involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate neural activity and has potential therapeutic effects in treating neurological disorders. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Data Tables

Table 1 : Antimicrobial Susceptibility of this compound and Analogs
(See above for full table.)

Table 2 : Functional Comparison of NSC Compounds in Antimicrobial vs. Antiviral Contexts

Compound Primary Activity Target Pathogens MIC/EC₅₀
This compound Antimicrobial SA, MRSA, VRE, AB, KP, PA >100 µg/mL
NSC 721 Antiviral Vaccinia virus Active at nM range
NSC 3425 Antiviral Vaccinia virus Active at µM range
NSC 45383 Anticancer/Antiviral Vaccinia virus, tumors Variable

Q & A

Q. What are the foundational principles underlying NSC 400770's integration of neuro-symbolic computing with deep learning?

this compound bridges symbolic reasoning (rule-based logic) and deep learning (DL) by leveraging structured knowledge representations alongside data-driven patterns. Methodologically, researchers should:

  • Map symbolic constraints (e.g., safety regulations in construction) to neural network architectures.
  • Use hybrid training pipelines where symbolic rules guide DL parameter optimization .
  • Validate interoperability using benchmarks that require both pattern recognition (e.g., image defects) and logical inference (e.g., compliance checks).

Q. How does this compound differ from traditional deep learning models in handling symbolic reasoning tasks?

Unlike purely data-driven DL models, this compound incorporates domain-specific ontologies or knowledge graphs to enforce logical consistency. Researchers should:

  • Compare performance metrics (e.g., precision, interpretability) between this compound and baseline DL models on tasks requiring rule adherence (e.g., safety protocol violations).
  • Analyze computational trade-offs, such as increased training time due to symbolic-DL integration .

Q. What criteria should guide the formulation of testable hypotheses when applying this compound to construction-related computer vision (CV) problems?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility: Ensure access to multimodal datasets (images + symbolic metadata).
  • Novelty: Focus on gaps like real-time adaptability of symbolic rules in dynamic environments.
  • Ethical: Address biases in training data affecting safety-critical decisions .

Advanced Research Questions

Q. What experimental design considerations are critical for validating this compound's robustness in safety and quality inspection tasks?

  • Control Variables : Isolate the impact of symbolic modules by ablating them and comparing results with the full model.
  • Sampling Strategy : Use stratified sampling to ensure representation of rare defects or edge cases in construction datasets.
  • Metrics : Beyond accuracy, measure explainability (e.g., via attention maps aligned with symbolic rules) .

Q. How can researchers systematically address contradictions between this compound's symbolic reasoning outputs and data-driven predictions?

  • Conflict Resolution Protocols : Implement weighted voting systems where symbolic and neural outputs are reconciled based on context (e.g., safety-critical vs. non-critical tasks).
  • Error Analysis : Use confusion matrices to categorize discrepancies and iteratively refine symbolic rule databases or training data .

Q. What methodological approaches enable effective integration of this compound with existing computer vision pipelines in construction environments?

  • Pipeline Modularization : Decouple symbolic reasoning modules (e.g., compliance checks) from DL-based feature extractors to allow incremental updates.
  • Transfer Learning : Pre-train DL components on large-scale construction datasets (e.g., COCO-CV), then fine-tune with domain-specific symbolic constraints .

Q. How should researchers approach replication studies for this compound-based systems in varied construction contexts?

  • Documentation Standards : Share symbolic rule sets, training data splits, and hyperparameters to ensure reproducibility.
  • Cross-Validation : Test generalizability across geographic regions, material types, and regulatory frameworks using federated learning approaches .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound's performance in interdisciplinary applications?

  • Multivariate Analysis : Use MANOVA to assess interactions between symbolic parameters (e.g., rule complexity) and DL performance (e.g., inference speed).
  • Bayesian Networks : Model uncertainty in symbolic-DL interactions for risk-sensitive tasks like structural defect detection .

Q. How can researchers validate the scalability of this compound for large-scale construction projects?

  • Stress Testing : Simulate data throughput requirements under high-volume inspection scenarios.
  • Resource Profiling : Measure memory usage and latency trade-offs as symbolic rule databases expand .

Ethical and Methodological Rigor

Q. What safeguards are necessary to prevent bias propagation in this compound's hybrid decision-making processes?

  • Bias Audits : Regularly test model outputs against diverse demographic and environmental conditions.
  • Transparency Protocols : Provide human-readable explanations for decisions involving both symbolic and neural components .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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